

An In-depth Technical Guide to the Chemical Properties of Pivalamidine Hydrochloride

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Compound of Interest

Compound Name: Pivalamidine hydrochloride

Cat. No.: B051598

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Abstract

Pivalamidine hydrochloride (2,2-Dimethylpropanimidamide hydrochloride) is a valuable reagent and building block in synthetic and medicinal chemistry. Its unique structural features, dominated by a sterically hindered tert-butyl group and a basic amidine moiety, dictate its reactivity, stability, and spectroscopic characteristics. This guide provides a comprehensive technical overview of **pivalamidine hydrochloride**, synthesizing data from established chemical literature and supplier specifications. We will explore its synthesis via the classical Pinner reaction, delve into its key physicochemical and spectroscopic properties, analyze its reactivity and stability profile with a focus on hydrolysis, and provide detailed, field-tested protocols for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for effective application in their work.

Introduction and Molecular Overview

Pivalamidine, in its hydrochloride salt form, is a stable, crystalline solid that serves as a key intermediate in the synthesis of various nitrogen-containing compounds, including pyrimidines and triazines.^[1] The core structure features a central carbon double-bonded to one nitrogen and single-bonded to another, a functional group known as an amidine. This group is isosteric to the guanidinium group of arginine and is strongly basic, readily protonating to form a resonance-stabilized amidinium cation.

The presence of the bulky tert-butyl group adjacent to the amidine functionality imparts significant steric hindrance. This influences the molecule's reactivity, shielding the electrophilic carbon from certain nucleophilic attacks and affecting its solid-state packing and solubility.

Molecular Structure:

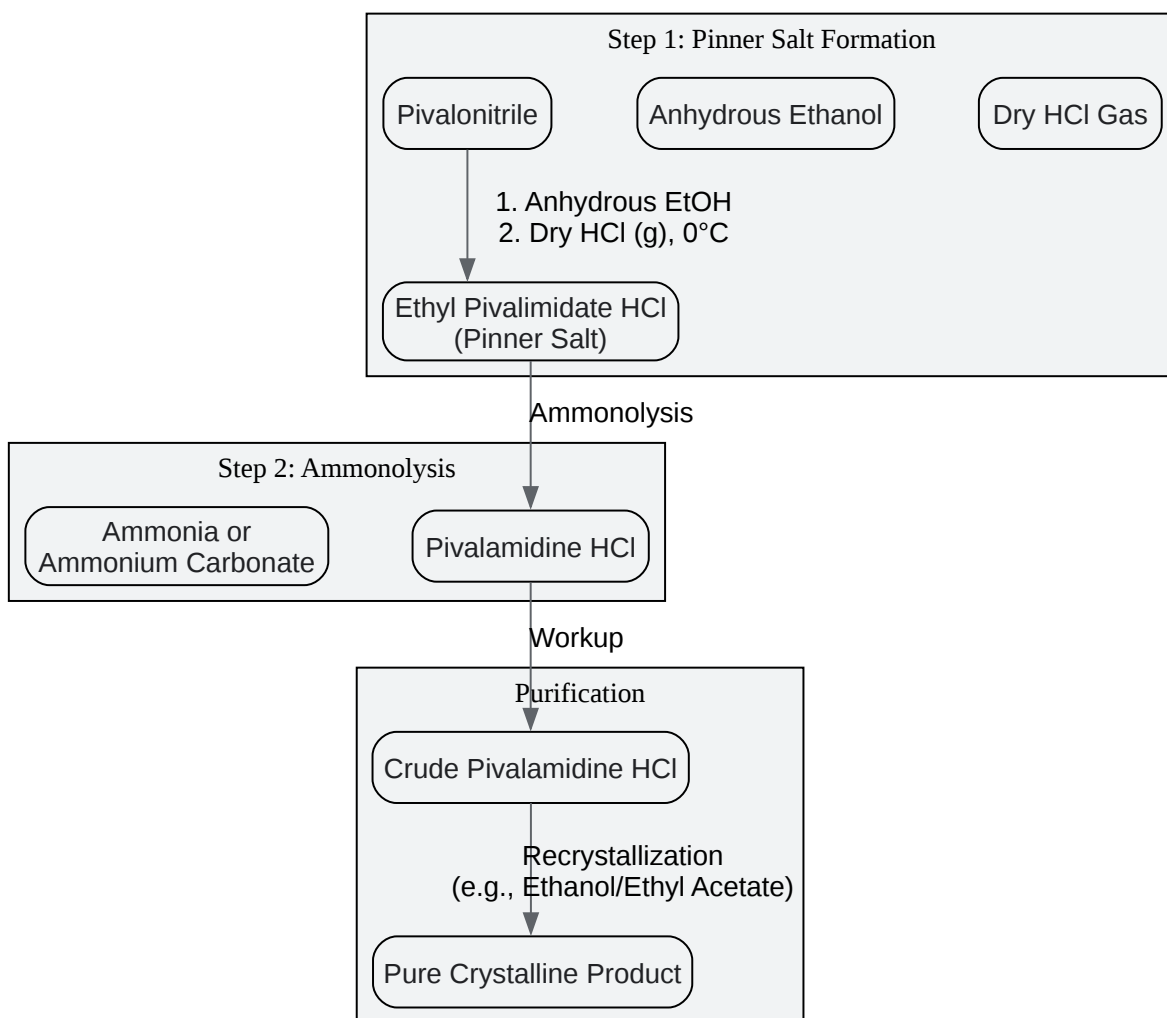
- IUPAC Name: 2,2-dimethylpropanimidamide hydrochloride[2]
- Synonyms: 2,2-Dimethylpropionamidine Hydrochloride, Pivalimidamide HCl[2]
- CAS Number: 18202-73-8[2]
- Molecular Formula: $C_5H_{12}N_2 \cdot HCl$ [1]

Synthesis and Purification

The most reliable and classical method for synthesizing amidines from nitriles is the Pinner reaction.[3] This two-step process first involves the acid-catalyzed reaction of a nitrile (pivalonitrile) with an alcohol (e.g., ethanol) to form a stable intermediate called a Pinner salt (an alkyl imidate hydrochloride).[4] This intermediate is then treated with ammonia or an ammonium salt to yield the final amidine hydrochloride.[5]

Synthesis Workflow

The overall workflow involves the formation of the Pinner salt followed by ammonolysis. Anhydrous conditions are critical in the first step to prevent the hydrolysis of the nitrile or the imidate intermediate into an unwanted ester or pivalamide.[3][6]



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Caption: Workflow for Pivalamidinium HCl Synthesis.

Detailed Experimental Protocol: Synthesis

Causality Statement: This protocol is designed to maintain anhydrous conditions and control temperature, which are critical factors for maximizing yield and preventing side reactions. Low temperatures (0-5 °C) are essential during HCl gas addition to prevent the exothermic reaction from degrading the thermally unstable Pinner salt intermediate.[3]

- **Apparatus Setup:** Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction solvent, and a drying tube (e.g., CaCl₂) to protect from atmospheric moisture.
- **Reagent Charging:** Charge the flask with pivalonitrile (1.0 eq) and anhydrous ethanol (2.0 eq). Cool the mixture to 0 °C in an ice bath.
- **Pinner Salt Formation:** Bubble dry hydrogen chloride gas through the stirred solution. Monitor the reaction's progress (e.g., by TLC). Maintain the temperature below 5 °C throughout the addition. The Pinner salt will often precipitate as a white solid.
- **Isolation of Intermediate (Optional but Recommended):** Once the reaction is complete, the precipitated ethyl pivalimidate hydrochloride can be filtered under an inert atmosphere, washed with cold, anhydrous diethyl ether, and dried under vacuum.
- **Ammonolysis:** The isolated Pinner salt is added portion-wise to a solution of ethanolic ammonia at 0 °C. Alternatively, the crude reaction mixture can be basified and treated with an ammonium salt like ammonium carbonate.[5]
- **Reaction & Workup:** Stir the mixture for 10-12 hours, allowing it to warm to room temperature.[5] The reaction mixture is then filtered to remove any inorganic salts.
- **Purification:** The filtrate is concentrated under reduced pressure. The resulting crude **pivalamidine hydrochloride** is purified by recrystallization, typically from a solvent system like ethanol/ethyl acetate, to yield a white crystalline solid.[5]

Physicochemical Properties

The physical properties of **pivalamidine hydrochloride** are summarized below. These values are critical for determining appropriate solvents for reactions and analysis, as well as for understanding its drug-like properties.[7]

Property	Value	Source(s)
Molecular Weight	136.62 g/mol	[1]
Appearance	White to off-white crystalline solid/powder	
Melting Point	191.0 to 195.0 °C	
Purity	>98.0% (by Titration)	[1]
Storage Conditions	Room temperature, store under inert gas	
Key Condition to Avoid	Hygroscopic; sensitive to moisture	

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Statement: Deuterated methanol (CD₃OD) or DMSO-d₆ are suitable NMR solvents. The choice of solvent can affect the chemical shift and appearance of the labile N-H protons due to hydrogen-deuterium exchange. The presence of the positive charge on the amidinium group causes a downfield shift of adjacent protons compared to the free base.[8]

- ¹H NMR (Expected):
 - δ ~1.2-1.4 ppm (singlet, 9H): Corresponds to the nine equivalent protons of the sterically bulky tert-butyl group.
 - δ ~8.5-9.5 ppm (broad singlet, 3H or 4H): These are the labile protons on the nitrogen atoms (NH₂ and =NH₂⁺). Their integration and chemical shift can vary depending on the solvent, concentration, and water content.
- ¹³C NMR (Expected):

- δ ~27-29 ppm: Methyl carbons of the tert-butyl group.
- δ ~35-37 ppm: Quaternary carbon of the tert-butyl group.
- δ ~170-175 ppm: The amidinium carbon (C=N). This downfield shift is characteristic of a sp^2 -hybridized carbon bonded to two electronegative nitrogen atoms.

Infrared (IR) Spectroscopy

Causality Statement: IR spectroscopy is useful for identifying key functional groups. The spectrum of the hydrochloride salt will differ from the free base, notably in the N-H stretching region due to the formation of the amidinium ion.

- ~3400-3100 cm^{-1} (broad, strong): N-H stretching vibrations of the NH_2^+ group. This region is often broad due to extensive hydrogen bonding in the solid state.
- ~2970 cm^{-1} : C-H stretching of the tert-butyl group.
- ~1680 cm^{-1} (strong): C=N stretching vibration of the amidinium group. This is a key diagnostic peak.
- ~1600 cm^{-1} : N-H bending (scissoring) vibration.

Mass Spectrometry (MS)

Causality Statement: Electrospray ionization (ESI) in positive ion mode is the ideal technique for analyzing the salt. The analysis will detect the cationic form of the molecule (the free base protonated).

- Expected $[\text{M}+\text{H}]^+$: The mass spectrometer will detect the free base, pivalamidine.
 - Molecular Formula of Free Base: $\text{C}_5\text{H}_{12}\text{N}_2$ [\[2\]](#)
 - Exact Mass: 100.10 Da[\[2\]](#)
 - Expected m/z : 101.11 ($[\text{M}+\text{H}]^+$)

Chemical Reactivity and Stability

Basicity and Acidity

The defining chemical characteristic of pivalamidine is its basicity. The amidine functional group is one of the strongest organic bases. Upon protonation, the positive charge is delocalized across the N-C-N system, resulting in a highly stable conjugate acid (the amidinium ion). This high basicity means it will exist in its protonated hydrochloride form under neutral or acidic conditions.

Hydrolysis

The primary pathway for the degradation of **pivalamidine hydrochloride** is hydrolysis, which converts the amidine back to the corresponding amide (pivalamide).[9] This reaction is analogous to amide hydrolysis and can be catalyzed by both acid and base, although the conditions required are generally more forcing than for esters.[10][11]

Causality Statement: The stability of the compound is compromised by moisture. The electrophilic carbon of the protonated amidinium ion is susceptible to nucleophilic attack by water. This underscores the necessity of storing the compound in a dry, inert atmosphere.



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Caption: Simplified Hydrolysis Pathway of Pivalamidine.

Handling and Storage

- **Handling:** **Pivalamidine hydrochloride** is an irritant to the skin and eyes.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Handle in a well-ventilated area or chemical fume hood.
- **Storage:** The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Conclusion

Pivalamidine hydrochloride is a foundational building block whose utility is derived from its distinct chemical properties. Its synthesis is readily achieved through the robust Pinner reaction, and its structure is easily confirmed by standard spectroscopic methods. The compound's high basicity and susceptibility to hydrolysis are its most critical reactive characteristics, dictating its handling, storage, and application in synthetic protocols. A thorough understanding of these properties, as detailed in this guide, is paramount for any researcher intending to use this versatile reagent effectively.

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